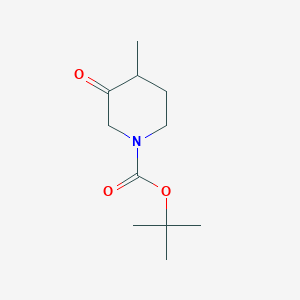

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

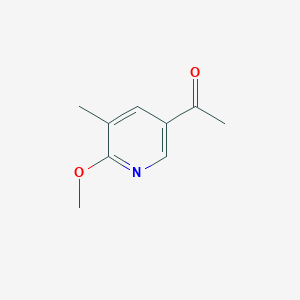

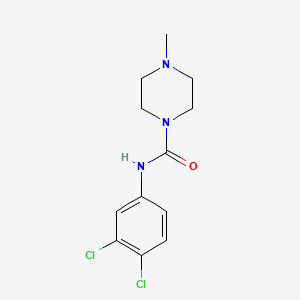

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has an average mass of 213.273 Da and a monoisotopic mass of 213.136490 Da .

Synthesis Analysis

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been described in various studies . For instance, one method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea, followed by treatment with various allyl bromides . This method has been reported to yield the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .Molecular Structure Analysis

The molecular structure of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The compound has a molecular formula of C11H19NO3 .Physical And Chemical Properties Analysis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a white to yellow solid or liquid . It has a molecular weight of 213.28 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis as an Intermediate in Drug Development

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is notably used as an intermediate in the synthesis of specific pharmaceutical compounds. For instance, it is a key component in the production of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound involves multiple steps, starting from 4-methylpyridinium and including SN2 substitution with benzyl chloride, borohydride reduction, oxidation by Jones reagent, and final acylation processes. This method offers advantages such as the availability of raw materials and simplicity, making it suitable for industrial scale-up (Chen Xin-zhi, 2011).

Role in Piperidine Derivative Synthesis

The compound also plays a crucial role in the stereoselective syntheses of various piperidine derivatives. For example, reactions involving tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and its derivatives lead to the formation of significant synthons for preparing a range of piperidine derivatives. This includes processes like allylation and the Mitsunobu reaction, contributing to the development of novel organic compounds with potential applications in various fields, including medicinal chemistry (Moskalenko et al., 2014), (Boev et al., 2015).

Contribution to Molecular Structure Analysis

X-ray studies of derivatives of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate have provided insights into molecular structures and configurations. For example, the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form revealed important details about molecular packing and hydrogen bonding in these compounds. Such analyses are crucial in understanding the physical and chemical properties of these compounds, impacting their use in various applications (Didierjean et al., 2004).

Utilization in Novel Compound Synthesis

Further, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is utilized in the synthesis of unique compounds like tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, showing potential in forming porous three-dimensional networks with hydrophobic channels, which can be of interest in materials science and pharmaceutical research (Wang et al., 2008).

Safety And Hazards

The safety data sheet for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate indicates that it is a hazardous substance . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Eigenschaften

IUPAC Name |

tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRRCWSZXYEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1=O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200416 | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

CAS RN |

374794-77-1 | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374794-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)

![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)

![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)

![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)